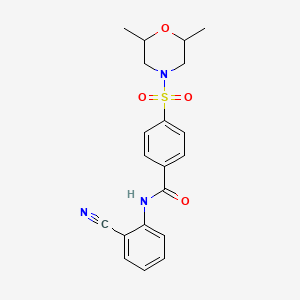

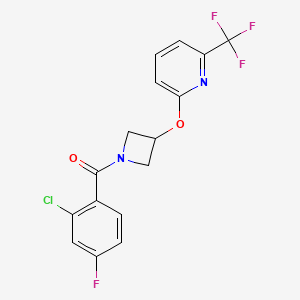

![molecular formula C10H8BrNO2S B2431851 Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate CAS No. 1980045-04-2](/img/structure/B2431851.png)

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate (MBTTC) is an organic compound that is commonly used in the synthesis of organic compounds. It is a white crystalline solid that has a melting point of 167 °C and a boiling point of 300 °C. MBTTC is a versatile compound used in a variety of scientific research applications and lab experiments.

Applications De Recherche Scientifique

Kinase Inhibitors

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate serves as a valuable scaffold for the preparation of kinase inhibitors. Researchers have employed microwave-assisted synthesis to rapidly access 3-aminobenzo[b]thiophenes, achieving yields between 58% and 96%. These compounds play a crucial role in inhibiting kinases associated with diseases such as cancer and inflammation .

Organic Semiconductors

Benzothiophenes, including derivatives like our compound, are essential components of organic semiconductors. Their elongated and highly delocalized electronic structures make them suitable for applications in electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Thiophene derivatives, including our compound, have been explored as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various applications .

Anticancer Agents

Researchers have synthesized thiophene derivatives incorporating pyrazolone moieties. These compounds exhibit anticancer activity and hold promise for further development .

Fragment-Based Drug Discovery

The compound’s scaffold, especially the 3-aminobenzo[b]thiophene core, offers enormous potential for further derivatization. It has been successfully used in fragment-based drug discovery, including the identification of inhibitors for kinase targets like LIMK1, PIM-kinases, and MAPK-2 kinase .

Mécanisme D'action

Target of Action

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They are often targets for therapeutic intervention in various diseases, including cancer .

Mode of Action

The compound interacts with its targets, the kinases, by inhibiting their activity . This inhibition can lead to a disruption in the signaling pathways that these kinases are involved in, potentially leading to a halt in cell growth and division .

Biochemical Pathways

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate affects the kinase signaling pathways . These pathways are crucial for various cellular processes, including cell growth, division, and death. By inhibiting the kinases, the compound can disrupt these pathways and their downstream effects .

Pharmacokinetics

Similar compounds have shown excellent kinase selectivity, in vivo potency on a nanomolar scale, and projected adme characteristics suitable for oral human dosing .

Result of Action

The molecular and cellular effects of Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate’s action primarily involve the disruption of kinase signaling pathways . This can lead to a halt in cell growth and division, potentially preventing the progression of diseases like cancer .

Action Environment

The action, efficacy, and stability of Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature . .

Propriétés

IUPAC Name |

methyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIMOTXTFBGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

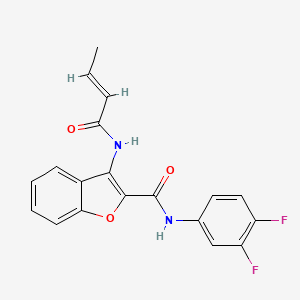

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2431770.png)

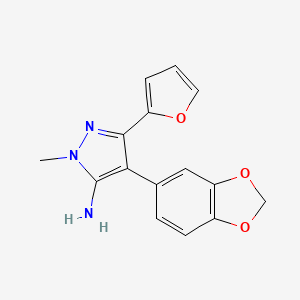

![(3-Fluoro-4-methylphenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2431772.png)

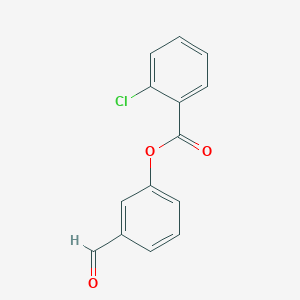

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)

![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)

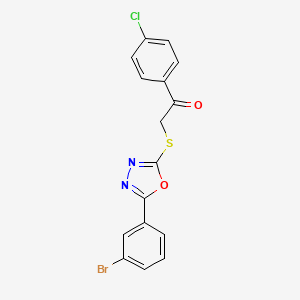

![4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431778.png)

![1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol](/img/structure/B2431779.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2431780.png)

![8-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431788.png)